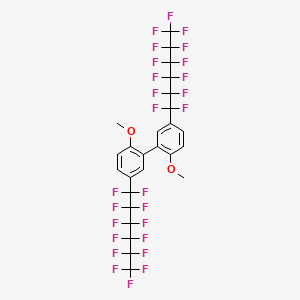
2,2'-Dimethoxy-5,5'-bis(tridecafluorohexyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Dimethoxy-5,5’-bis(tridecafluorohexyl)-1,1’-biphenyl is a complex organic compound characterized by its unique structure, which includes methoxy groups and tridecafluorohexyl chains attached to a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dimethoxy-5,5’-bis(tridecafluorohexyl)-1,1’-biphenyl typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Biphenyl Core: This can be achieved through a Suzuki coupling reaction between two aryl halides in the presence of a palladium catalyst.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as methyl iodide and a base like potassium carbonate.
Attachment of Tridecafluorohexyl Chains: The tridecafluorohexyl chains can be attached through nucleophilic substitution reactions, where the biphenyl core reacts with tridecafluorohexyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,2’-Dimethoxy-5,5’-bis(tridecafluorohexyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The biphenyl core can be reduced under hydrogenation conditions to form a cyclohexyl derivative.
Substitution: The tridecafluorohexyl chains can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenated reagents and bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
2,2’-Dimethoxy-5,5’-bis(tridecafluorohexyl)-1,1’-biphenyl has several scientific research applications:
Materials Science: Used in the development of advanced materials with unique properties such as high thermal stability and hydrophobicity.
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Mechanism of Action
The mechanism of action of 2,2’-Dimethoxy-5,5’-bis(tridecafluorohexyl)-1,1’-biphenyl involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, affecting their function.
Pathways Involved: It may influence signaling pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,2’-Dimethoxy-5,5’-bis(trifluoromethyl)-1,1’-biphenyl: Similar structure but with trifluoromethyl groups instead of tridecafluorohexyl chains.
2,2’-Dimethoxy-5,5’-bis(pentafluoroethyl)-1,1’-biphenyl: Contains pentafluoroethyl groups instead of tridecafluorohexyl chains.
Uniqueness
2,2’-Dimethoxy-5,5’-bis(tridecafluorohexyl)-1,1’-biphenyl is unique due to the presence of long tridecafluorohexyl chains, which impart distinct physical and chemical properties compared to its shorter-chain analogs. These properties include enhanced hydrophobicity and potential for unique interactions with other molecules.
Properties
CAS No. |
658709-63-8 |
|---|---|
Molecular Formula |
C26H12F26O2 |
Molecular Weight |
850.3 g/mol |
IUPAC Name |
1-methoxy-2-[2-methoxy-5-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]-4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzene |
InChI |
InChI=1S/C26H12F26O2/c1-53-13-5-3-9(15(27,28)17(31,32)19(35,36)21(39,40)23(43,44)25(47,48)49)7-11(13)12-8-10(4-6-14(12)54-2)16(29,30)18(33,34)20(37,38)22(41,42)24(45,46)26(50,51)52/h3-8H,1-2H3 |
InChI Key |
LXEZUVBJVWGQFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C2=C(C=CC(=C2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis[10-(phenylsulfanyl)anthracene]](/img/structure/B12541813.png)
![5-[2-(4-Chlorophenyl)-2-oxoethylidene]oxolan-2-one](/img/structure/B12541818.png)
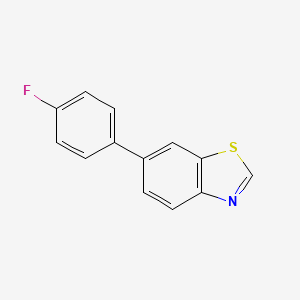
![N-[3-(4-Chloroanilino)propyl]-N-methylformamide](/img/structure/B12541829.png)
![Benzenamine, 4-methoxy-N-[[4-(trifluoromethyl)phenyl]methylene]-](/img/structure/B12541832.png)
![4-[2-(Dimethylamino)ethyl]morpholin-3-one](/img/structure/B12541843.png)
![4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-[2-(4-hydroxyphenyl)ethenyl]-](/img/structure/B12541846.png)
![6-[2-(4-Bromophenyl)hydrazinylidene]-3-(dipropylamino)cyclohexa-2,4-dien-1-one](/img/structure/B12541854.png)
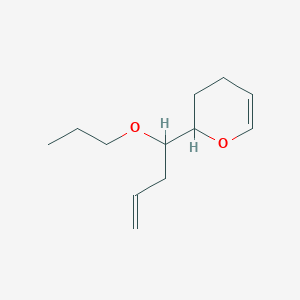
![N-[5-(Phenylselanyl)pentyl]benzamide](/img/structure/B12541861.png)
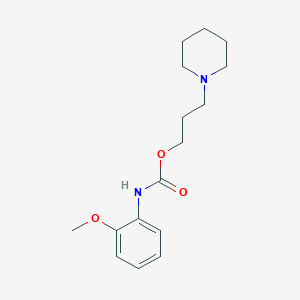
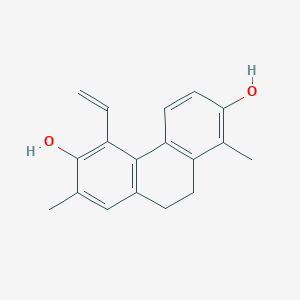
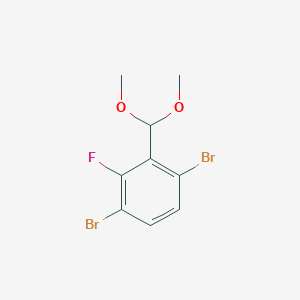
![4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butanamide](/img/structure/B12541890.png)
